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Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,5-
Difluoro-4-methoxyphenylacetic acid (CAS RN: 886498-74-4), a fluorinated aromatic
carboxylic acid of interest in medicinal chemistry and drug development. Due to the limited
availability of experimental data for this specific compound, this guide also includes
comparative data from its isomers and parent compounds to provide a broader context for its
potential characteristics and behavior. This document is intended to serve as a valuable
resource for researchers and scientists engaged in the synthesis, characterization, and
evaluation of novel fluorinated compounds for therapeutic applications.

Chemical and Physical Properties

3,5-Difluoro-4-methoxyphenylacetic acid is a white crystalline solid. The introduction of two
fluorine atoms onto the phenyl ring is expected to significantly influence its physicochemical
properties, including acidity, lipophilicity, and metabolic stability, when compared to its non-
fluorinated analog, 4-methoxyphenylacetic acid.

Table 1: General Chemical Properties of 3,5-Difluoro-4-methoxyphenylacetic acid
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Property Value Source

CAS Number 886498-74-4 Supplier Data
Molecular Formula CoHsF203

Molecular Weight 202.16 g/mol Calculated

Physical Form

White Crystalline Solid

Safety Data Sheet[1]

Purity >97% Supplier Data
InChl=1S/C9H8F203/c1-14-9-
6(10)2-5(3-7(9)11)4- _

InChl Supplier Data
8(12)13/h2-3H,4H2,1H3,

(H,12,13)
SEHCPLGBJGKJGK- .

INChl Key Supplier Data
UHFFFAOYSA-N

SMILES COclc(F)cc(CC(=0)0O)cclF

Table 2: Physicochemical Data of 3,5-Difluoro-4-methoxyphenylacetic acid and Related

Compounds
3,5-Difluoro-4- 3-Fluoro-4- 4-
Property methoxyphenylacet methoxyphenylacet Methoxyphenylacet
ic acid ic acid ic acid
Melting Point (°C) 85 - 86[1] 111 -113 87
- , , 309.0 £ 27.0
Boiling Point (°C) Data not available ) 138 - 140 @ 3 mmHg
(Predicted)
Data not available
, 4.25+0.10
pKa (Predicted to be lower ) ~4.5
(Predicted)
than 4.25)
Water Solubility Data not available Data not available 18 mg/mL

Synthesis and Characterization
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While a specific, detailed experimental protocol for the synthesis of 3,5-Difluoro-4-
methoxyphenylacetic acid is not readily available in the searched literature, a general
synthetic approach can be proposed based on established methods for related phenylacetic
acid derivatives.

General Synthetic Workflow

A plausible synthetic route would involve the conversion of a suitably substituted toluene
derivative. The key steps would likely include:

» Halogenation: Introduction of a bromine or iodine atom at the benzylic position of a difluoro-
methoxytoluene precursor.

e Cyanation: Conversion of the benzylic halide to a nitrile.

o Hydrolysis: Acidic or basic hydrolysis of the nitrile to the corresponding carboxylic acid.

[R5 5-Difluoro-4-methoxyphenylacetic acid

Click to download full resolution via product page

A potential synthetic route for 3,5-Difluoro-4-methoxyphenylacetic acid.

Spectroscopic Characterization (Predicted and
Comparative)

Experimental spectra for 3,5-Difluoro-4-methoxyphenylacetic acid are not available in the
reviewed literature. However, characteristic spectral features can be predicted based on its
structure and by comparison with its isomer, 3-Fluoro-4-methoxyphenylacetic acid.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group
(OCHs) around 3.8-4.0 ppm. The methylene protons (CH2) of the acetic acid moiety would
likely appear as a singlet between 3.5 and 3.7 ppm. The aromatic protons would present as
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a multiplet, with chemical shifts and coupling constants influenced by the fluorine
substituents.

e 13C NMR: The carbon spectrum will show characteristic peaks for the carboxylic acid carbon
(~175-180 ppm), the carbons of the aromatic ring (with C-F couplings), the methoxy carbon
(~55-60 ppm), and the methylene carbon (~40-45 ppm).

e 19F NMR: The fluorine NMR would be the most definitive, likely showing a single resonance
for the two equivalent fluorine atoms, with coupling to the aromatic protons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following
functional groups:

e O-H stretch: A broad band in the region of 2500-3300 cm~1 for the carboxylic acid hydroxyl
group.

e C=0 stretch: A strong, sharp absorption band around 1700-1725 cm~1 for the carbonyl group
of the carboxylic acid.

e C-O stretch: Bands in the 1200-1300 cm~! region corresponding to the aryl ether and
carboxylic acid C-O bonds.

e C-F stretch: Strong absorptions in the 1100-1300 cm™1 region.
2.2.3. Mass Spectrometry (MS)

The electron ionization (El) mass spectrum would be expected to show a molecular ion peak at
m/z 202. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-
COOH, 45 Da) and subsequent fragmentation of the aromatic ring.

Biological Activity and Drug Development Potential

As of the date of this guide, there is no publicly available information on the biological activity or
signaling pathway interactions of 3,5-Difluoro-4-methoxyphenylacetic acid.
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However, the introduction of fluorine atoms into drug candidates is a common strategy in
medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate
physicochemical properties. Phenylacetic acid derivatives, in general, are known to possess a
wide range of biological activities, including anti-inflammatory, analgesic, and anticancer
properties.

It is plausible that 3,5-Difluoro-4-methoxyphenylacetic acid could be investigated for similar
therapeutic applications. Further research is required to determine its biological profile and
potential as a drug development candidate.
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Logical relationship in the investigation of fluorinated phenylacetic acids.
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Safety Information

Based on the available Safety Data Sheet, 3,5-Difluoro-4-methoxyphenylacetic acid is
classified with the following hazards:

e H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment
(gloves, safety glasses, and lab coat), should be observed when handling this compound. Work
should be conducted in a well-ventilated area.

Conclusion

3,5-Difluoro-4-methoxyphenylacetic acid is a fluorinated analog of methoxyphenylacetic acid
with potential for applications in drug discovery and development. While experimental data for
this specific compound is limited, this guide provides a summary of its known properties and
offers context through comparative data from related molecules. Further experimental
investigation is necessary to fully elucidate its chemical, physical, and biological characteristics
to realize its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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